molecular formula C12H13N B3269784 2,4-Dimethylnaphthalen-1-amine CAS No. 51671-03-5

2,4-Dimethylnaphthalen-1-amine

Cat. No.: B3269784
CAS No.: 51671-03-5
M. Wt: 171.24 g/mol
InChI Key: ZTRJVDUHNRWPAI-UHFFFAOYSA-N
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Description

2,4-Dimethylnaphthalen-1-amine is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-7-9(2)12(13)11-6-4-3-5-10(8)11/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRJVDUHNRWPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dimethylnaphthalen 1 Amine and Precursors

Strategic Approaches to Naphthalene (B1677914) Ring Functionalization

The synthesis of polysubstituted naphthalenes requires careful control over the regioselectivity of the reactions. researchgate.net Traditional electrophilic aromatic substitutions on naphthalene can be difficult to control, often leading to a mixture of products. researchgate.net Therefore, more sophisticated strategies are necessary to achieve the desired substitution pattern, as seen in 2,4-Dimethylnaphthalen-1-amine.

Regioselective Alkylation Strategies for Dimethylation

The introduction of two methyl groups at specific positions on the naphthalene ring is a key step in the synthesis of this compound. The challenge lies in controlling the position of the second methylation on a ring already bearing a methyl group. core.ac.uk

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed in 1877, allows for the attachment of substituents to an aromatic ring. wikipedia.org In its classic form, Friedel-Crafts alkylation involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgorganicchemistrytutor.com The catalyst enhances the electrophilicity of the alkylating agent, facilitating the substitution. wikipedia.org

However, a significant drawback of this method is the potential for polyalkylation, as the initial alkyl product is often more reactive than the starting material. organicchemistrytutor.comorganic-chemistry.org This can lead to a mixture of mono-, di-, and poly-alkylated products, complicating the synthesis of a specific isomer like 2,4-dimethylnaphthalene. core.ac.uk The direct alkylation of naphthalene, for instance, can produce both 1-methylnaphthalene (B46632) and 2-methylnaphthalene, each of which can undergo further methylation to yield a variety of dimethylnaphthalene isomers. core.ac.uk The use of specific catalysts and reaction conditions can influence the regioselectivity, but achieving a single desired isomer in high yield remains a challenge.

Reaction Catalyst Reagents Key Feature
Friedel-Crafts AlkylationAlCl₃ (Lewis Acid)Alkyl Halide, AreneIntroduces alkyl groups onto an aromatic ring.

To overcome the limitations of Friedel-Crafts alkylation, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective formation of carbon-carbon bonds.

Palladium-catalyzed reactions are highly effective for constructing substituted naphthalenes. nih.gov These methods often involve the coupling of an organometallic reagent with an organic halide. For instance, the Suzuki coupling, which pairs an organoboron compound with an organic halide, offers a versatile route to introduce methyl groups with high precision. A potential synthetic route to a 2,4-dimethylated naphthalene precursor could involve the sequential Suzuki coupling of methylboronic acid with a di-halogenated naphthalene derivative. The choice of ligands, catalyst, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Another palladium-catalyzed approach involves the annulation of vinylic and arylic iodides with internal alkynes, which can be highly regioselective. thieme-connect.de Furthermore, palladium-catalyzed C-H activation and functionalization represent a modern strategy for introducing substituents, potentially allowing for the direct methylation of a pre-functionalized naphthalene core. rsc.org

Catalyst System Reactants Product Type Reference
Palladium Acetate / Silver AcetateArene, AlkyneHighly Substituted Naphthalenes nih.gov
Palladium(II) Acetate1-Iodo-2-phenylcyclohexene, 4,4-dimethylpent-2-yneTetrahydrophenanthrene thieme-connect.de
Pd(OAc)₂ / Glycine1-Naphthaldehyde, Potassium Methyl TrifluoroborateMethyl-substituted Naphthaldehydes rsc.org

Nickel-phosphine complexes are also highly effective catalysts for cross-coupling reactions, particularly for the formation of C(sp²)-C(sp³) bonds. researchgate.net The Kumada-Tamao-Corriu (KTC) cross-coupling, which utilizes a Grignard reagent, is a prominent example. researchgate.net Dihalodiphosphinenickel(II) complexes have demonstrated exceptional catalytic activity for the selective cross-coupling of Grignard reagents with aryl halides under mild conditions, offering high yields and purity. oup.com

The choice of the phosphine (B1218219) ligand is critical for stabilizing the nickel catalyst and influencing the reaction's outcome. oup.com For instance, different nickel-phosphine complexes are optimal for coupling various types of Grignard reagents and organic halides. oup.com While ether is generally the preferred solvent, the reaction conditions can be tailored for specific substrates. oup.com It is important to note that an excess of the phosphine ligand can inhibit the catalytic activity by blocking the active sites on the nickel catalyst. oup.com

Catalyst Application Reference
[Ni{(CH₃)₂P(CH₂)₂P(CH₃)₂}Cl₂]Alkenyl and Allylic Grignard Reagents oup.com
[Ni{P(C₆H₅)₃}₂Cl₂]Sterically Hindered Aryl Grignard Reagents and Halides oup.com

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on aromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that contains a heteroatom capable of coordinating with an organolithium reagent, typically n-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation to the adjacent ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as a methylating agent, to introduce a substituent at the desired position with high regioselectivity. wikipedia.org

For the synthesis of a precursor to this compound, a suitably positioned directing group on the naphthalene ring could guide the methylation to the desired carbons. The amino group itself, or a protected form of it, can act as a directing group. The choice of the directing group and the reaction conditions are crucial for controlling the site of metalation. baranlab.org

Concept Mechanism Key Feature
Directed ortho-Metalation (DoM)A directing metalation group (DMG) coordinates with an organolithium reagent, directing deprotonation to the ortho position.High regioselectivity for ortho-substitution.
Metal-Catalyzed Coupling Reactions for Methyl Group Introduction

Introduction of the Amine Functionality at the C1 Position

A key step in the synthesis of the target molecule is the formation of the carbon-nitrogen bond at the C1 position of the naphthalene ring. Several established methods in organic synthesis can be applied to achieve this transformation.

A common and effective method for the synthesis of arylamines is the reduction of the corresponding nitro-aromatic compound. In the case of this compound, the precursor is 2,4-dimethyl-1-nitronaphthalene. This intermediate can be synthesized by the nitration of 2,4-dimethylnaphthalene using a mixture of nitric acid and sulfuric acid. smolecule.com

Once the nitro-intermediate is obtained, the nitro group can be reduced to an amine functionality under various conditions. smolecule.com Catalytic hydrogenation is a widely used method for this transformation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.comacs.orgacs.org Common catalysts for this reduction include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). google.com The reaction is typically carried out under pressure and at elevated temperatures. google.comacs.org

Another approach for the reduction of nitronaphthalenes is the use of chemical reducing agents. For instance, the Zinin reduction, which employs sulfides or hydrosulfides in an aqueous or alcoholic medium, has been shown to be effective for the selective reduction of nitronaphthalenes to their corresponding amines with high selectivity. rsc.orgrsc.org Other reducing systems, such as iron or tin in the presence of an acid, can also be employed.

Table 1: Selected Catalytic Hydrogenation Conditions for Nitronaphthalene Reduction

CatalystPressure (psi)Temperature (°C)SolventReference
5% Pd/C14070-75Water google.com
Nickel10070Glycol acs.org
CopperNot specified300-350Vapor Phase acs.org
PtNi/CNot specifiedNot specifiedNot specified acs.org

This table presents general conditions for nitronaphthalene reduction and may require optimization for the specific substrate, 2,4-dimethyl-1-nitronaphthalene.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This method allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 1-halo-2,4-dimethylnaphthalene (e.g., 1-bromo- or 1-chloro-2,4-dimethylnaphthalene) with an ammonia (B1221849) equivalent.

The success of the Buchwald-Hartwig amination relies heavily on the choice of ligand for the palladium catalyst. wikipedia.org Sterically hindered phosphine ligands are often employed to facilitate the catalytic cycle. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance. numberanalytics.com While specific examples for the amination of 1-halo-2,4-dimethylnaphthalene are not prevalent in the searched literature, the general applicability of the Buchwald-Hartwig reaction suggests it is a viable route. nih.govrsc.orgorganic-chemistry.org

Reductive amination is a two-step process that converts a carbonyl group (an aldehyde or ketone) into an amine. masterorganicchemistry.comlibretexts.org To apply this method for the synthesis of this compound, the corresponding ketone, 2,4-dimethylnaphthalen-1-one, would be required as a precursor.

The first step involves the reaction of the ketone with an amine, such as ammonia, to form an imine intermediate. libretexts.orgchemistrysteps.com In the second step, the imine is reduced to the desired amine. masterorganicchemistry.com A variety of reducing agents can be used for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of carbonyls. masterorganicchemistry.comorganic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationNotesReference
Sodium CyanoborohydrideNaBH3CNSelectively reduces imines over carbonyls. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)3A milder and often preferred alternative to NaBH3CN. organic-chemistry.org
Sodium BorohydrideNaBH4Can also be used, though sometimes less selective. masterorganicchemistry.com
Catalytic HydrogenationH2, CatalystAn alternative method for the reduction of the imine. acsgcipr.org

Advanced Synthetic Transformations

While the aforementioned methods represent standard approaches, more advanced synthetic strategies can also be envisioned for the construction of this compound and related complex architectures.

Tandem Reaction Sequences for Complex Architectures

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to building molecular complexity. While specific tandem reactions leading directly to this compound are not explicitly detailed in the searched literature, the principles of tandem catalysis could be applied. For instance, a sequence involving a cyclization to form the naphthalene core followed by an in-situ amination could potentially be developed.

Photochemical Synthesis Routes for Aminonaphthalene Derivatives

Photochemical methods can provide unique pathways for the synthesis of organic molecules. researchgate.netacs.orgnih.gov In the context of aminonaphthalene synthesis, photochemical reactions could potentially be employed for C-N bond formation. For example, photo-induced reactions of suitably substituted naphthalenes could lead to the introduction of an amine group. Research on aminonaphthalene photocages demonstrates that C-N bonds can be manipulated photochemically, suggesting the potential for photochemical synthesis routes. acs.orgnih.gov However, specific photochemical methods for the direct synthesis of this compound are not well-documented.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commdpi.com Key principles include maximizing atom economy, using safer solvents, and employing catalytic reagents. sigmaaldrich.comacs.org

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.comskpharmteco.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful than those with low atom economy, like substitution or elimination reactions, which generate stoichiometric byproducts. acs.orgnih.gov The goal is to design syntheses where the majority of the atoms from the starting materials end up in the product, minimizing waste at its source. acs.orgjocpr.com

The use of catalytic reagents is superior to stoichiometric ones because catalysts can facilitate transformations in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions. acs.org The shift towards using renewable feedstocks, such as biomass-derived compounds, instead of finite fossil fuels is another cornerstone of sustainable synthesis. ijnc.ir

Solvents constitute a significant portion of the waste generated in chemical processes. acs.org Therefore, minimizing their use or replacing them with environmentally benign alternatives is a major goal of green chemistry. sigmaaldrich.com Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry) or simply heating a mixture of reactants, can lead to higher efficiency, shorter reaction times, and simpler workup procedures. mdpi.comorgchemres.orgcore.ac.uk

When a solvent is necessary, the choice should prioritize those with low toxicity, minimal environmental impact, and high safety profiles. Water is an excellent green solvent, although its use can be limited by the poor solubility of many organic compounds. Other alternatives include supercritical fluids (like CO₂) and ionic liquids, though the latter's environmental credentials require careful evaluation. ijnc.ir The selection of a solvent involves a trade-off, aiming to optimize chemical performance while minimizing environmental and safety risks. acs.org

Table 3: Green Chemistry Metrics and Strategies

Principle Definition Example Application
Atom Economy Maximizing the incorporation of all materials from the process into the final product. acs.org Addition reactions (e.g., Diels-Alder) are highly atom-economical (approaching 100%), while substitution reactions (e.g., Wittig) are not. jocpr.com
Catalysis Using catalytic reagents in small amounts over stoichiometric reagents. acs.org Fe₃O₄@SnO₂/SO₄⁻² used as a recyclable, heterogeneous catalyst for α-aminophosphonate synthesis. orgchemres.org

| Safer Solvents/Solvent-Free | Minimizing or avoiding the use of auxiliary substances like solvents; if used, they should be benign. sigmaaldrich.com | Solvent-free synthesis of α-aminophosphonates by heating a mixture of aldehyde, amine, and dimethyl phosphite (B83602) with a catalyst. orgchemres.org |

Stereoselective Synthesis Considerations

Many biologically active molecules are chiral and exist as one of two enantiomers, where often only one possesses the desired activity. wikipedia.org Therefore, controlling the three-dimensional arrangement of atoms during a synthesis is critical.

One powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net The chiral auxiliary creates a diastereomeric intermediate, and its steric and electronic properties bias the approach of a reagent from one face over the other, leading to the formation of one diastereomer in excess. researchgate.netwilliams.edu After the reaction, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

This method is highly reliable and predictable for a wide range of substrates. williams.edu Well-known examples of chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and tert-butanesulfinamide (Ellman's auxiliary). wikipedia.orgosi.lv For example, Ellman's auxiliary is widely used in the stereoselective synthesis of chiral amines. osi.lv The synthesis of aminotriol derivatives from stevioside (B1681144) has been achieved via the stereoselective opening of an epoxide ring with amines, a reaction where stereoselectivity is enhanced by a Lewis acid catalyst. nih.gov Although this compound itself is not chiral, these principles are crucial for synthesizing chiral derivatives or related structures where stereochemistry is a factor.

Table 4: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Feature
Evans Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions, Diels-Alder reactions. researchgate.netwilliams.edu Provides high diastereoselectivity in enolate reactions. williams.edu
Pseudoephedrine Asymmetric alkylation of carboxylic acids. wikipedia.org Forms an amide, and the enolate is alkylated with high diastereoselectivity. wikipedia.org
tert-Butanesulfinamide (Ellman's Auxiliary) Asymmetric synthesis of chiral amines from imines. osi.lv Highly effective for the preparation of a wide range of chiral primary amines. osi.lv

Asymmetric Catalysis for Enantioselective Pathways

The development of asymmetric catalytic systems has enabled the efficient and highly selective synthesis of chiral intermediates that can be converted to the target naphthalenamine. Key among these are methods involving chiral phosphoric acid catalysis and enzymatic reductive amination, which offer distinct advantages in controlling stereochemistry.

One prominent strategy involves the asymmetric reductive amination of β-tetralones. Research has demonstrated that chiral phosphoric acids can effectively catalyze this transformation, leading to the formation of chiral β-aminotetralins with high enantioselectivity. thieme-connect.comthieme-connect.com For instance, the reaction of a β-tetralone with an aniline (B41778) derivative in the presence of a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source can yield the corresponding β-aminotetralin in good yield and high enantiomeric excess (ee). thieme-connect.comthieme-connect.com This method has been successfully applied to a range of β-tetralones and anilines, showcasing its potential for generating diverse chiral building blocks. thieme-connect.comthieme-connect.com

Another powerful approach utilizes biocatalysis, specifically employing engineered imine reductases (IREDs). researchgate.netnih.gov This enzymatic method facilitates the enantioselective reductive coupling of 2-tetralones with various primary amines to produce 2-aminotetralin derivatives. researchgate.netnih.govresearchgate.net The use of metagenomic IREDs has achieved high yields and excellent enantiocomplementary selectivity for numerous examples on a preparative scale. researchgate.netnih.gov This biocatalytic strategy is notable for its mild reaction conditions and high degree of selectivity, offering a green and efficient alternative to traditional chemical methods.

The following tables summarize key research findings for these asymmetric catalytic methodologies, providing details on the substrates, catalysts, and outcomes of the reactions.

Table 1: Chiral Phosphoric Acid Catalyzed Reductive Amination of β-Tetralones

Substrate (β-Tetralone) Amine Catalyst Hydride Source Yield (%) Enantiomeric Excess (ee %) Reference

These asymmetric catalytic methods represent significant advances in the synthesis of chiral precursors to substituted naphthalenamines. The ability to control the stereochemistry at an early stage is crucial for the efficient production of enantiomerically pure target molecules.

Reactivity and Mechanistic Investigations of 2,4 Dimethylnaphthalen 1 Amine

Reactivity of the Aromatic Amine Moiety

The reactivity of 2,4-Dimethylnaphthalen-1-amine is centered around the amine group, which can act as a potent nucleophile or participate in reactions leading to the activation of the adjacent carbon-nitrogen bond under specific conditions.

The nitrogen atom in this compound possesses a lone pair of electrons, which is the primary site for nucleophilic attack. This reactivity is fundamental to many of its characteristic transformations, including acylation, alkylation, and condensation reactions.

Aromatic amines readily undergo acylation upon reaction with acylating agents such as acyl chlorides or acid anhydrides to form N-aryl amides. In the case of this compound, this reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the corresponding N-(2,4-dimethylnaphthalen-1-yl)amide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

The general mechanism involves a nucleophilic addition-elimination pathway. The amine adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, expelling the leaving group and forming the stable amide product.

Table 1: Representative Acylation Reactions for Aromatic Amines
Acylating AgentProduct TypeTypical Conditions
Acetyl ChlorideAcetamidePyridine or Triethylamine (B128534), CH₂Cl₂, 0°C to RT
Acetic AnhydrideAcetamideAqueous NaHCO₃ or heating
Benzoyl ChlorideBenzamideAqueous NaOH (Schotten-Baumann reaction)

The nitrogen atom of this compound can act as a nucleophile to attack alkylating agents, such as alkyl halides, leading to the formation of N-alkylated products. The reaction typically proceeds via an Sₙ2 mechanism. However, a significant challenge in the direct alkylation of primary aromatic amines is the potential for over-alkylation. masterorganicchemistry.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To achieve selective mono-alkylation, alternative methods such as reductive amination (reaction with an aldehyde or ketone followed by reduction) or specialized catalytic systems are often employed. chemrxiv.orgnih.gov Modern approaches utilize palladium or other transition metal catalysts, which can facilitate N-alkylation using alcohols as alkylating agents through a "borrowing hydrogen" methodology. chemrxiv.org

Table 2: Common Alkylating Agents and Potential Products
Alkylating AgentInitial Product (Mono-alkylation)Potential Byproducts (Over-alkylation)
Methyl IodideN-Methyl-2,4-dimethylnaphthalen-1-amineN,N-Dimethyl-2,4-dimethylnaphthalen-1-amine
Ethyl BromideN-Ethyl-2,4-dimethylnaphthalen-1-amineN,N-Diethyl-2,4-dimethylnaphthalen-1-amine
Benzyl ChlorideN-Benzyl-2,4-dimethylnaphthalen-1-amineN,N-Dibenzyl-2,4-dimethylnaphthalen-1-amine

Primary aromatic amines, including this compound, react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. ijacskros.comwjpsonline.com The reaction is typically reversible and catalyzed by either an acid or a base. wjpsonline.com

The mechanism involves two main stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. wjpsonline.com This step is often the fastest. The second, rate-determining step is the acid-catalyzed dehydration of the carbinolamine to yield the final imine product and a molecule of water. wjpsonline.com The synthesis is often carried out at a mildly acidic pH to ensure that the amine is not fully protonated, which would render it non-nucleophilic. wjpsonline.com Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. wjpsonline.com

Table 3: Examples of Carbonyl Compounds for Schiff Base Formation
Carbonyl CompoundSchiff Base Product Name (Illustrative)Typical Catalyst
BenzaldehydeN-(Phenylmethylene)-2,4-dimethylnaphthalen-1-amineAcetic Acid
Salicylaldehyde2-(((2,4-Dimethylnaphthalen-1-yl)imino)methyl)phenolNone (reflux in ethanol)
AcetoneN-(Propan-2-ylidene)-2,4-dimethylnaphthalen-1-amineAcid catalyst

The conversion of primary amines to isothiocyanates is a well-established synthetic transformation. For this compound, this would yield 2,4-dimethyl-1-isothiocyanatonaphthalene. A common and efficient method involves a two-step, one-pot procedure. nih.govd-nb.info First, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base (such as triethylamine or potassium carbonate) to form a dithiocarbamate (B8719985) salt intermediate. nih.govresearchgate.net This dithiocarbamate is then treated with a desulfurylating agent, which promotes the elimination of H₂S to form the target isothiocyanate. nih.govd-nb.info

A variety of desulfurylating agents can be employed, with modern methods utilizing reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or tosyl chloride for efficient conversion under mild conditions, sometimes assisted by microwave irradiation. nih.govorganic-chemistry.org

Table 4: Reagents for Isothiocyanate Synthesis from Primary Amines
StepReagentsIntermediate/Product
1. Dithiocarbamate FormationCarbon Disulfide (CS₂), Base (e.g., Et₃N)Dithiocarbamate salt
2. DesulfurylationTosyl Chloride, TCT, DMT/NMM/TsO⁻Isothiocyanate

Activating and cleaving the C-N bond in an unactivated aromatic amine like this compound is a challenging transformation that requires specific conditions or reagents. The bond between the aromatic carbon and the nitrogen is strong due to the sp² hybridization of the carbon and partial double bond character.

One context where the amino group can be displaced involves nucleophilic aromatic substitution (SₙAr). However, for the amino group to function as a leaving group, the aromatic ring must be strongly activated by potent electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org Since this compound lacks such activating groups, it is not expected to undergo SₙAr reactions where the amine is displaced.

Alternative methods for C-N bond cleavage, such as the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformates, are generally applied to secondary or tertiary amines to achieve N-dealkylation rather than cleaving the aryl-nitrogen bond of a primary amine. nih.gov Therefore, reactions involving the activation and cleavage of the C(aryl)-N bond of this compound are not facile and would require harsh conditions or conversion to a better leaving group, such as a diazonium salt.

Reactions Involving C-N Bond Activation

Metal-Catalyzed C-N Coupling Reactions

Metal-catalyzed carbon-nitrogen (C-N) cross-coupling reactions are fundamental in synthetic chemistry for the formation of arylamines. nih.gov Methodologies such as the Buchwald-Hartwig amination are extensively utilized for this purpose, typically involving a palladium catalyst, a phosphine-based ligand, and a base to couple an aryl halide or triflate with an amine. researchgate.net While specific studies detailing the synthesis of this compound via these methods are not extensively documented in the provided literature, the general applicability of these reactions is well-established. nih.gov

The synthesis of N-arylated primary alkylamines is a well-developed area within palladium-catalyzed C-N cross-coupling reactions. nih.gov The primary challenge in such syntheses is often the prevention of diarylation, which leads to the formation of undesired tertiary anilines. nih.gov Catalytic systems employing various transition metals, including copper, cobalt, manganese, and nickel, have also been developed for C-N bond formation. nih.govresearchgate.net For instance, nickel pincer complexes have demonstrated efficacy as catalysts for the C-N cross-coupling of various nonactivated aryl halides with both primary and secondary amines. researchgate.net The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of complex arylamines like this compound.

Table 1: Overview of Common Metal Catalysts in C-N Cross-Coupling Reactions

Metal Catalyst Typical Coupling Partners Key Features
Palladium (Pd) Aryl Halides/Triflates + Amines Broad substrate scope, high efficiency, most common method (Buchwald-Hartwig). nih.govresearchgate.net
Copper (Cu) Azoles, Amides Often used for specific N-heterocycle couplings. nih.gov
Nickel (Ni) Aryl Halides + Amines Cost-effective alternative to palladium, effective with pincer ligands. researchgate.net

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

Regioselectivity and Positional Reactivity Analysis

The regioselectivity of electrophilic aromatic substitution (SEAr) on this compound is governed by the combined directing effects of the amine and the two methyl substituents. All three are activating, ortho- and para-directing groups. unizin.orglibretexts.org

Amino (-NH2) Group at C1: As a powerful activating group, the amino substituent strongly directs incoming electrophiles to the ortho (C2) and para (C4) positions. It also activates the peri-position (C8) through resonance stabilization of the corresponding Wheland intermediate.

Methyl (-CH3) Group at C2: This group directs electrophiles to its ortho (C1, C3) and para (C6, via the fused ring system) positions.

Methyl (-CH3) Group at C4: This group directs to its ortho (C3, C5) and para (C8) positions.

Since the primary ortho and para positions relative to the potent amino director (C2 and C4) are already substituted, the regiochemical outcome is determined by the secondary activation patterns. The C3 position is doubly activated by the adjacent methyl groups at C2 and C4. The unsubstituted ring (carbons C5 through C8) is also activated, with the C5 and C8 positions being particularly influenced by the substituents on the first ring. The stability of the intermediate carbocation (arenium ion) is the determining factor for the final product distribution. nih.govlibretexts.org Positions where the positive charge can be effectively delocalized by the activating groups are favored. libretexts.org

Influence of Methyl Substituents on Ring Activation and Directing Effects

The methyl groups at the C2 and C4 positions significantly enhance the reactivity of the naphthalene ring towards electrophiles, a phenomenon known as ring activation. unizin.org This activation arises from two primary electronic effects:

Inductive Effect: Alkyl groups, like methyl, are electron-donating through the sigma bond network. This is due to the sp3 hybridized carbon of the methyl group being less electronegative than the sp2 hybridized carbons of the aromatic ring. stackexchange.com This inductive donation of electron density enriches the ring, making it more nucleophilic and thus more reactive towards electrophiles. stackexchange.com

Hyperconjugation: This is a resonance-based effect involving the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the naphthalene ring. stackexchange.com This effect preferentially increases the electron density at the ortho and para positions relative to the methyl group, thereby stabilizing the carbocation intermediates formed during electrophilic attack at these sites. libretexts.orgstackexchange.com

Halogenation Studies

Specific experimental halogenation studies on this compound are not detailed in the available literature. However, based on the principles of electrophilic aromatic substitution, a predicted outcome can be formulated. In a typical halogenation reaction, such as bromination with Br2 and a Lewis acid catalyst, the electrophile (Br+) will attack the most nucleophilic position on the ring.

Given the analysis of directing effects, the C3 position is a strong candidate for substitution due to activation from both adjacent methyl groups. The positions on the second ring, particularly C5 and C8, are also potential sites of reaction. The precise product distribution would depend on the specific reaction conditions, including the solvent and the nature of the halogenating agent. Steric hindrance could also play a role, potentially disfavoring substitution at positions flanked by multiple groups.

Nitration Studies and Regiochemical Outcomes

Nitration involves the attack of a nitronium ion (NO2+) electrophile, typically generated from a mixture of nitric acid and sulfuric acid. For this compound, the regiochemical outcome is complicated by the reaction conditions. The strong acidity can protonate the basic amino group, converting it into an ammonium group (-NH3+).

Under non- or weakly acidic conditions: The -NH2 group remains a powerful ortho-, para-director, and the directing effects would be similar to those described for halogenation, favoring substitution at positions like C3, C5, or C8.

Under strongly acidic conditions: The amino group becomes protonated to -NH3+, which is a strongly deactivating, meta-directing group. chemistrytalk.org This would drastically alter the reactivity, deactivating the first ring and directing the incoming electrophile to positions meta to C1 (i.e., C3 and on the other ring, C6 and C8). However, the activating methyl groups would still exert their influence, creating a complex competitive scenario.

The nitration of substituted naphthalenes often leads to a mixture of isomers, with the final ratio being sensitive to temperature and acid concentration. chemguide.co.ukresearchgate.net

Electrophilic Fluorination and By-product Formation

Studies on the electrophilic fluorination of the closely related N,N-dimethylnaphthalen-1-amine provide significant insight into the reactivity of this system. researchgate.net Reaction with N-F reagents like Selectfluor (1-chloromethyl-4-fluorodiazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) results in the formation of fluorinated products alongside a complex mixture of by-products. researchgate.netwikipedia.org

The primary fluorinated products are the 2-fluoro and 4-fluoro derivatives, with the ortho-isomer (2-fluoro) being predominant. researchgate.net However, the reaction is characterized by strong tarring and the generation of several significant by-products, indicating competing reaction pathways and potential instability of the substrate or intermediates under the fluorinating conditions. researchgate.net

Table 3: Products and By-products in the Electrophilic Fluorination of N,N-dimethylnaphthalen-1-amine

Category Species Formed Description Source
Fluorinated Products 2-Fluoro and 4-Fluoro derivatives Formed in minor quantities; the 2-fluoro (ortho) isomer is the major fluorinated product. researchgate.net
By-products Biaryls Resulting from the coupling of two naphthalene rings. researchgate.net
Biarylmethanes Formed from reactions likely involving the solvent or N-methyl groups. researchgate.net
N-demethylated products Loss of one or both methyl groups from the amine. researchgate.net

The formation of these by-products suggests that single-electron transfer (SET) mechanisms may be competing with the desired SEAr pathway, leading to radical species that can dimerize or react in other non-selective ways. researchgate.net

Reactions Involving the Methyl Groups

The methyl groups of this compound are not inert substituents; their benzylic C-H bonds are weaker than typical alkyl C-H bonds, rendering them susceptible to functionalization. libretexts.org This enhanced reactivity is due to the ability of the naphthalene ring to stabilize radical or cationic intermediates formed at the benzylic position through resonance. libretexts.orgchemistrysteps.com

Oxidation

The alkyl side chains of aromatic compounds can be oxidized under various conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can vigorously oxidize benzylic carbons that possess at least one hydrogen atom. chemistrysteps.com For this compound, this reaction would convert the methyl groups into carboxylic acid groups. Depending on the stoichiometry of the oxidant, this could lead to the formation of 1-amino-4-methylnaphthalene-2-carboxylic acid, 1-amino-2-methylnaphthalene-4-carboxylic acid, or the fully oxidized 1-aminonaphthalene-2,4-dicarboxylic acid. The mechanism of this complex transformation involves the formation of benzylic radical intermediates. libretexts.org

Milder and more selective oxidation methods can also be employed to achieve partial oxidation to the aldehyde or ketone stage. nih.gov Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to perform benzylic oxidations under mild conditions, potentially yielding mono- or di-aldehyde products from this compound. rsc.orgepa.gov Similarly, N-heterocycle-stabilized iodanes represent another class of reagents for the mild oxidation of benzylic positions to carbonyls. beilstein-journals.org

Halogenation

Benzylic halogenation, particularly bromination, is a well-established radical substitution reaction. chemistry.coach The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide) or under photochemical conditions (UV light). libretexts.orglibretexts.org The process avoids electrophilic addition to the aromatic ring, which would require a Lewis acid catalyst. chemistrysteps.com

The mechanism proceeds via a free-radical chain reaction:

Initiation: A small amount of bromine radical (Br•) is generated from NBS or the homolytic cleavage of Br₂. libretexts.org

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of this compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and HBr. libretexts.orgyoutube.com This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the benzylic bromide and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction ceases when radicals combine with each other. libretexts.org

Due to the presence of two reactive methyl groups, this reaction on this compound can lead to a mixture of products, including mono-brominated species at either the 2- or 4-methyl position, as well as di- and poly-brominated derivatives.

Reaction TypeTypical ReagentsExpected Product Type from this compoundMechanism
Strong OxidationKMnO₄, Na₂Cr₂O₇Carboxylic Acid(s)Radical
Mild OxidationDDQ, N-heterocycle-stabilized iodanesAldehyde(s)Hydride Abstraction or other
HalogenationNBS, light/peroxideBenzylic Halide(s)Radical Chain

The heightened reactivity of the methyl groups in this compound towards radical reactions is a direct consequence of the stability of the resulting benzylic radical. When a radical initiator abstracts a hydrogen atom from a methyl group, the resulting unpaired electron on the benzylic carbon is not localized. Instead, it is delocalized across the π-electron system of the fused naphthalene rings through resonance. youtube.comyoutube.com

This delocalization significantly lowers the energy of the radical intermediate, thereby lowering the activation energy for its formation. This explains why reactions like benzylic halogenation occur exclusively at this position rather than at other sp³-hybridized carbons, if present. masterorganicchemistry.com Atmospheric oxidation processes, often initiated by hydroxyl (•OH) radicals, also target benzylic C-H bonds, leading to a cascade of radical reactions that result in oxygenated products. researchgate.net The stability of the benzylic radical is the key factor governing the course of these reactions.

Advanced Mechanistic Elucidation

To confirm reaction pathways and understand the intimate details of bond-breaking and bond-forming steps, several advanced experimental and computational techniques are employed.

The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. princeton.edu This is achieved by comparing the reaction rate of the normal substrate with that of an isotopically labeled substrate, typically where hydrogen is replaced by deuterium (B1214612) (D).

For reactions involving the methyl groups of this compound, one would synthesize the deuterated analogue, for example, 2-(trideuteriomethyl)-4-methylnaphthalen-1-amine. If the rate of a reaction, such as benzylic bromination or oxidation, is measured for both the hydrogen- and deuterium-containing compounds, the ratio of the rate constants (kH/kD) provides mechanistic insight. A large "primary" KIE value (typically > 2) indicates that the C-H bond is being broken in the slowest step of the reaction. princeton.edu For instance, studies on the benzylic hydroxylation of 4-methylphenylalanine by enzymes have shown large deuterium KIE values around 10, which strongly supports a mechanism involving hydrogen atom abstraction in the rate-limiting step. nih.govnih.gov A similar outcome would be expected for the radical abstraction of a hydrogen atom from a methyl group of this compound.

Reaction TypeStep InvestigatedExpected KIE (kH/kD)Mechanistic Implication
Benzylic Radical HalogenationC-H bond cleavage by Br•Large, Primary (>2)C-H bond breaking is in the rate-determining step.
Benzylic OxidationInitial C-H bond cleavageLarge, Primary (>2)C-H bond breaking is in the rate-determining step.
Sₙ1 reaction of a derived benzylic halideC-X bond cleavageSmall, Secondary (~1.0-1.15)C-H bond is not broken in the rate-determining step.

Direct detection of short-lived reactive intermediates like benzylic radicals is often impossible due to their low concentration and high reactivity. Therefore, chemists rely on "trapping" experiments to provide evidence for their existence. This involves adding a substance, known as a radical trap or spin trap, to the reaction mixture. This trap reacts with the transient radical to form a stable, detectable product. nih.gov

Modern radical trapping techniques offer high sensitivity and detailed structural information. nih.gov One approach involves using terminal alkenes with a nitroxide leaving group. These traps react with short-lived radicals via a homolytic substitution (S_H2') mechanism to yield a stable, non-radical product that incorporates the structure of the original radical. This product can then be isolated and analyzed by mass spectrometry or NMR, providing unambiguous proof of the intermediate's identity. chimia.ch For reactions of this compound, such a trap would capture the benzylic radical formed during halogenation, providing direct evidence for the proposed radical mechanism. researchgate.net

Transition state analysis, primarily through computational chemistry, offers a theoretical lens to examine the highest-energy point along a reaction coordinate. Using methods like Density Functional Theory (DFT), the geometry, energy, and vibrational frequencies of the transition state can be calculated. researchgate.netyoutube.com

For a reaction like the hydrogen abstraction from a methyl group of this compound by a bromine radical, computational analysis would reveal the structure of the [Naphthyl-CH₂···H···Br]‡ transition state. This analysis would determine the extent of C-H bond breaking and H-Br bond formation at the peak of the energy barrier. The calculated activation energy must be low enough to be consistent with the observed reaction rate. Furthermore, a key confirmation of a true transition state structure is the calculation of its vibrational modes, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the H atom moving from the carbon to the bromine). youtube.com These theoretical calculations can also be used to predict KIE values, which can then be compared with experimental results for validation of the proposed mechanism.

Derivatization Strategies and Functional Compound Design

Synthesis of Substituted 2,4-Dimethylnaphthalen-1-amine Derivatives

The primary amine functionality is a key reactive site for building molecular complexity. Standard organic transformations can be employed to synthesize a variety of derivatives, including amides, sulfonamides, and quaternary ammonium (B1175870) salts, and to leverage the utility of diazonium intermediates.

The reaction of this compound with carboxylic acid derivatives or sulfonyl chlorides provides a direct route to stable amide and sulfonamide compounds.

Amide Synthesis: Acylation of the primary amine with an acyl chloride or acid anhydride in the presence of a base (like pyridine or triethylamine) yields the corresponding N-substituted amide. This reaction is a fundamental method for converting amines into less basic and more crystalline derivatives. sphinxsai.comnih.govyoutube.com The reaction of this compound with an acid chloride, for instance, proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of hydrogen chloride. youtube.com

Sulfonamide Synthesis: Similarly, sulfonamides can be prepared through the reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction, known as the Hinsberg test for primary amines, results in the formation of a sulfonamide that is acidic and thus soluble in aqueous alkali.

The table below summarizes these derivatization reactions.

Reactant 1Reactant 2Product ClassGeneral Product Structure
This compoundAcyl Chloride (R-COCl)AmideN-(2,4-dimethylnaphthalen-1-yl)amide
This compoundSulfonyl Chloride (R-SO₂Cl)SulfonamideN-(2,4-dimethylnaphthalen-1-yl)sulfonamide

Quaternary ammonium salts are compounds where the nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge. wikipedia.orgnih.gov The synthesis of such salts from this compound typically involves exhaustive alkylation. This process requires reacting the primary amine with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide), often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reaction proceeds in a stepwise manner, forming secondary, then tertiary amines as intermediates, before the final quaternization occurs. The resulting quaternary ammonium salts are permanently charged, independent of the solution's pH. wikipedia.org

Reactant 1Reactant 2 (Excess)Product ClassGeneral Product Structure
This compoundAlkyl Halide (R-X)Quaternary Ammonium Salt(2,4-dimethylnaphthalen-1-yl)trialkylammonium halide

The conversion of primary aromatic amines into diazonium salts is one of the most versatile transformations in synthetic organic chemistry. masterorganicchemistry.comnptel.ac.inspcmc.ac.in Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) yields the corresponding 2,4-dimethylnaphthalene-1-diazonium salt. nptel.ac.inspcmc.ac.in This intermediate is highly useful because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.comchemguide.co.uk

Key transformations of the diazonium salt include:

Sandmeyer Reactions: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively. masterorganicchemistry.com

Schiemann Reaction: Heating the diazonium fluoroborate salt (formed by adding HBF₄) results in the formation of an aryl fluoride. masterorganicchemistry.comnptel.ac.in

Hydroxylation: Warming the aqueous solution of the diazonium salt leads to its decomposition and the formation of the corresponding naphthol (2,4-dimethylnaphthalen-1-ol). masterorganicchemistry.comchemguide.co.uk

Iodination: Reaction with potassium iodide solution yields the aryl iodide. chemguide.co.uk

Azo Coupling: Diazonium salts act as weak electrophiles and can react with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, which are widely used as dyes. nptel.ac.inspcmc.ac.inchemguide.co.uk The coupling with N,N-dimethylaniline, for instance, would occur at the para-position of the aniline (B41778) ring. nptel.ac.in

The following table outlines the diverse products obtainable from the diazonium salt of this compound.

Diazonium Salt ReagentProduct ClassFunctional Group Introduced
CuCl / HClAryl Chloride-Cl
CuBr / HBrAryl Bromide-Br
CuCN / KCNAryl Nitrile-CN
HBF₄, heatAryl Fluoride-F
H₂O, heatNaphthol-OH
KIAryl Iodide-I
Phenol, NaOHAzo Compound-N=N-Aryl(OH)

Incorporation into Larger Molecular Systems

The unique electronic and steric properties of the 2,4-dimethylnaphthalene moiety can be harnessed by incorporating it into larger, functional molecular systems, particularly in the fields of coordination chemistry and catalysis.

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, enabling it to function as a Lewis base and coordinate to a metal center, forming a metal complex. While the parent amine can act as a simple monodentate ligand, its true potential is realized when it is modified to create multidentate ligands, which can form more stable complexes with metal ions.

Chelating ligands are molecules that possess two or more separate donor atoms capable of binding to a single central metal atom, forming a ring structure known as a chelate. Such ligands generally form more stable complexes than monodentate ligands due to the chelate effect.

To transform this compound into a chelating ligand, additional donor atoms must be introduced into the molecular structure. This can be achieved through various synthetic modifications. For example, reaction with molecules containing other potential donor atoms (like N, O, P, or S) can yield bidentate or tridentate ligands.

Example of Potential Chelating Ligand Synthesis:

A common strategy involves N-alkylation with a molecule containing a second coordinating group. For instance, reacting this compound with 2-(chloromethyl)pyridine could yield a bidentate N,N'-ligand, N-((pyridin-2-yl)methyl)-2,4-dimethylnaphthalen-1-amine. In this new ligand, both the original amine nitrogen and the pyridine nitrogen are available for coordination to a metal center.

The steric bulk provided by the two methyl groups on the naphthalene (B1677914) ring is a significant feature in ligand design. This bulk can influence the coordination geometry around the metal center, potentially creating a specific chiral environment or restricting the number of ligands that can bind. This steric control is crucial in asymmetric catalysis, where the ligand architecture dictates the stereochemical outcome of a reaction.

The table below illustrates a conceptual design for creating a chelating ligand from the parent amine.

Parent AmineModifying ReagentPotential Ligand TypeCoordinating Atoms
This compound2-(chloromethyl)pyridineBidentate (N,N')Amine Nitrogen, Pyridine Nitrogen
This compound2-chloroethanolBidentate (N,O)Amine Nitrogen, Hydroxyl Oxygen

The development of such chelating ligands derived from this compound opens avenues for exploring new transition metal catalysts for a variety of organic transformations. mdpi.com

Ligand Design for Coordination Chemistry and Catalysis

Organometallic Ligands (e.g., Phosphine-Amine Hybrid Ligands)

The synthesis of hybrid ligands, particularly those containing both phosphine (B1218219) and amine functionalities, has garnered significant attention due to their successful application in a wide range of catalytic processes. These ligands combine the soft σ-donating and π-accepting properties of the phosphine group with the hard σ-donating character of the amine group, allowing for fine-tuning of the electronic and steric environment around a metal center.

While the direct synthesis of phosphine-amine hybrid ligands from this compound has not been extensively reported in the literature, the general synthetic routes to aminophosphine ligands are well-established. The most common method involves the condensation reaction between a chlorophosphine and a primary or secondary amine. researchgate.net For this compound, a plausible synthetic pathway would involve its reaction with a suitable chlorophosphine, such as chlorodiphenylphosphine, to yield the corresponding phosphine-amine ligand.

The reaction would likely proceed via nucleophilic substitution at the phosphorus center, with the amine group of this compound acting as the nucleophile. The presence of a base is typically required to scavenge the HCl generated during the reaction. The steric hindrance from the methyl groups on the naphthalene ring might influence the reaction kinetics and the geometry of the final ligand.

The resulting phosphine-amine ligand, incorporating the 2,4-dimethylnaphthalene moiety, could then be coordinated to various transition metals, such as palladium, ruthenium, or rhodium, to form organometallic complexes. These complexes could be investigated for their catalytic activity in reactions like cross-coupling, hydrogenation, and hydroformylation. The specific substitution pattern on the naphthalene ring could impart unique properties to the catalyst, potentially influencing its activity, selectivity, and stability.

Table 1: Representative Examples of Aminophosphine Ligand Synthesis

Amine PrecursorPhosphine ReagentResulting Ligand TypeMetal Complex Application
Secondary AmineChlorodiphenylphosphineMono(N,N-dialkylamino)phosphinePalladium(II) complexes for catalysis researchgate.net
Amino AcidsVariousChiral AminophosphinesAsymmetric synthesis sigmaaldrich.com
Primary AmineChlorophosphine ComplexPhosphinous AmideRuthenium(II) hydrogenation catalysts researchgate.net

Conjugation for Material Science Applications

The electron-rich nature of the this compound moiety makes it an excellent candidate for incorporation into conjugated systems for various material science applications. Its ability to act as an electron donor allows for the design of molecules with interesting photophysical and electronic properties.

Integration into Push-Pull Chromophores

Push-pull chromophores are organic molecules characterized by an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated spacer. This architecture gives rise to an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to unique optical properties such as large Stokes shifts, solvatochromism, and high nonlinear optical responses. nih.govnih.gov

The this compound unit can serve as a potent electron donor in push-pull systems. By coupling this donor with a suitable electron acceptor through a conjugated bridge, novel chromophores with tailored properties can be synthesized. The extended π-system of the naphthalene core can enhance the charge transfer characteristics and red-shift the absorption and emission spectra compared to simpler aniline-based donors. nih.govresearchgate.net

The synthesis of such chromophores typically involves a condensation reaction, such as a Knoevenagel or Wittig reaction, between a derivative of this compound (e.g., an aldehyde or a vinyl derivative) and an electron-accepting moiety. A variety of electron acceptors can be employed, including cyano-containing groups, dicyanovinyl, or heterocyclic systems. rsc.orgrsc.org

The photophysical properties of these push-pull chromophores are expected to be highly dependent on the nature of the acceptor and the solvent polarity. In polar solvents, the excited state with a large dipole moment is stabilized, leading to a red-shift in the fluorescence emission, a phenomenon known as positive solvatochromism. nih.gov The quantum yield of fluorescence can also be sensitive to the environment. rsc.org

Table 2: Photophysical Properties of Representative Naphthalene-Based Push-Pull Dyes

Donor MoietyAcceptor MoietyAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)
N,N-dimethylaminonaphthalene1H-cyclopenta[b]naphthalene-1,3(2H)-dione derivative530650120
N,N-diphenylaminonaphthalene1H-cyclopenta[b]naphthalene-1,3(2H)-dione derivative545670125
Carbazole-naphthaleneQuinoxaline derivative350-400450-550100-150
Building Blocks for Polymeric Structures

The amine functionality of this compound also allows for its use as a monomer or a building block in the synthesis of polymeric materials. The incorporation of the rigid and chromophoric dimethylnaphthalene unit into a polymer backbone can lead to materials with enhanced thermal stability, and interesting optical and electronic properties.

Research on the polymerization of naphthalenamine derivatives, such as 1-naphthylamine (B1663977), has demonstrated that these compounds can be polymerized through various methods, including chemical oxidation and electropolymerization. researchgate.net For instance, thin polymer films of poly(1-naphthylamine) have been obtained by DC discharge polymerization. researchgate.net The resulting polymers exhibit electrical conductivity and luminescence, making them potentially useful for applications in organic electronics.

Similarly, it is conceivable that this compound could be polymerized using similar techniques. The resulting polymer would feature the 2,4-dimethylnaphthalene units either in the main chain or as pendant groups, depending on the polymerization strategy. The presence of the methyl groups might influence the solubility and processability of the polymer, as well as its morphology and final properties.

Furthermore, this compound can be derivatized into other types of monomers. For example, it could be converted into a diamine, a diol, or a dicarboxylic acid derivative, which could then be used in condensation polymerization to form polyesters, polyamides, or polyimides. These polymers would benefit from the inherent properties of the naphthalene core, such as high thermal stability and fluorescence.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. While standard 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, more advanced techniques are required for a complete structural assignment and to probe through-space interactions.

Multi-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex aromatic systems like 2,4-Dimethylnaphthalen-1-amine.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. For this compound, an HSQC spectrum would be expected to show correlations between each aromatic proton and its attached carbon, as well as between the protons of the two methyl groups and their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is instrumental in identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be vital for confirming the substitution pattern of the naphthalene (B1677914) ring. For instance, correlations would be expected between the protons of the methyl group at C-2 and the carbons at C-1, C-3, and the other methyl carbon. Similarly, the protons of the methyl group at C-4 would show correlations to C-3, C-5, and the carbon of the other methyl group. The amine proton could also show correlations to C-1 and C-2.

Nuclear Overhauser Effect Spectroscopy (2D-NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity, providing valuable information about the molecule's conformation. In this compound, NOESY correlations would be anticipated between the protons of the methyl group at C-2 and the proton on C-3, as well as between the protons of the methyl group at C-4 and the proton on C-5. The proximity of the amine protons to the methyl group at C-2 would also likely result in a NOESY cross-peak.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H)Expected HMBC Correlations (¹³C)Expected NOESY Correlations (¹H)
H on C3C1, C2, C4, C4a, C1-CH₃H on C2-CH₃, H on C4-CH₃
H on C5C4, C6, C8aH on C4-CH₃, H on C6
H on C6C5, C7, C8H on C5, H on C7
H on C7C6, C8, C8aH on C6, H on C8
H on C8C1, C7, C8aH on C7, NH₂
Protons on C2-CH₃C1, C2, C3H on C3, NH₂
Protons on C4-CH₃C3, C4, C5H on C3, H on C5
Protons on NH₂C1, C2H on C8, H on C2-CH₃

Note: This table is predictive and based on the expected structure. Actual experimental results may vary.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.govwikipedia.orgnih.gov It is particularly useful for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.govnih.gov Different polymorphs can have distinct physical properties.

For this compound, ssNMR could be employed to determine if different crystalline forms exist. The ¹³C chemical shifts in an ssNMR spectrum are highly sensitive to the local electronic environment, and thus to the packing of molecules in the crystal lattice. nih.gov Different polymorphs would likely exhibit different ¹³C chemical shifts for the same carbon atoms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, leading to higher resolution spectra. wikipedia.org

In solid samples, the chemical shift of a nucleus can be dependent on the orientation of the molecule with respect to the external magnetic field. This phenomenon is known as chemical shift anisotropy (CSA). Analysis of the CSA tensor provides detailed information about the electronic structure and symmetry around a particular nucleus. For the aromatic carbons of this compound, the CSA parameters would be indicative of the local electronic distribution within the naphthalene ring system. By studying the CSA of the carbons attached to the amino and methyl groups, insights into the electronic effects of these substituents on the aromatic system could be gained.

Vibrational Spectroscopy (IR and Raman)

A detailed analysis of the IR and Raman spectra of this compound would allow for the assignment of its fundamental vibrational modes.

N-H Vibrations: The primary amine group (-NH₂) would be expected to show characteristic symmetric and asymmetric stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode would be expected around 1580-1650 cm⁻¹. ias.ac.in

C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups would be observed just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations are characteristic of the substitution pattern and would be found in the 700-900 cm⁻¹ region.

C-N and C-C Vibrations: The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1350 cm⁻¹ range. The skeletal vibrations of the naphthalene ring (C-C stretching) would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Methyl Group Vibrations: The methyl groups would exhibit symmetric and asymmetric bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the precise assignment of vibrational modes. nih.gov

A summary of expected key vibrational modes is provided in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
N-H Asymmetric Stretch3400 - 3500IR
N-H Symmetric Stretch3300 - 3400IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=C Aromatic Stretch1400 - 1600IR, Raman
N-H Bend (Scissoring)1580 - 1650IR
CH₃ Asymmetric Bend~1450IR
CH₃ Symmetric Bend~1375IR
C-N Stretch1250 - 1350IR, Raman
Aromatic C-H Out-of-Plane Bend700 - 900IR

Note: This table provides a general guide. The exact positions of the peaks can be influenced by the specific molecular environment.

Studying the vibrational spectra of this compound at varying temperatures can provide insights into intermolecular interactions, such as hydrogen bonding, and potential phase transitions. researchgate.net For example, changes in the position and bandwidth of the N-H stretching vibrations with temperature could indicate alterations in the strength or nature of hydrogen bonding within the sample. nih.gov Temperature-dependent Raman spectroscopy can also be used to study low-frequency phonon modes in the solid state, which are related to the collective motions of the crystal lattice. rsc.org

Electronic Spectroscopy (UV-Vis and Fluorescence)

The electronic transitions of N,N-Dimethylnaphthalen-1-amine, an aromatic amine, give rise to characteristic absorption and emission spectra that are sensitive to the molecular environment. These properties are critical for understanding its photophysical behavior and potential applications in areas such as fluorescent probes.

The UV-Vis absorption spectrum of naphthalenamine derivatives is characterized by multiple bands corresponding to π-π* transitions within the naphthalene ring system. For instance, derivatives of 1,8-bis(dimethylamino)naphthalene (B140697) show absorption maxima (λmax) in chloroform (B151607) at approximately 284 nm, with shoulders at higher wavelengths. While specific data for N,N-Dimethylnaphthalen-1-amine's emission profile is not detailed in the provided search results, aromatic amines are generally fluorescent. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift) and is influenced by the nature of the excited state.

Spectroscopic Parameter Typical Wavelength Range for Naphthalenamine Derivatives
Absorption Maximum (λmax)~280-350 nm
Emission Maximum (λem)>350 nm

Data is representative of related naphthalenamine derivatives.

Solvatochromism refers to the change in the color of a solution of a substance with a change in the solvent polarity. This phenomenon is particularly pronounced in molecules where the ground and excited states have different polarities. In polar solvents, the absorption and emission spectra of compounds like N,N-Dimethylnaphthalen-1-amine are expected to shift. For example, related azo dyes based on naphthalen-1-amine exhibit a bathochromic (red) shift in more polar solvents, indicating a more polar excited state. iku.edu.tr This behavior is due to the stabilization of the charge-separated excited state by the polar solvent molecules. The extent of the shift can be correlated with solvent polarity scales, such as the Reichardt ET(30) scale. iku.edu.tr

Solvent Type Expected Spectral Shift Reason
Non-polarShorter wavelength (blue-shifted)Less stabilization of the polar excited state
PolarLonger wavelength (red-shifted)Increased stabilization of the polar excited state

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for characterizing the performance of a fluorophore. For many organic dyes, the quantum yield is highly dependent on the solvent environment. For instance, the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) demonstrates a significant increase in fluorescence quantum yield in less polar environments. nih.govmit.edu This is often due to the suppression of non-radiative decay pathways in such solvents. While specific values for N,N-Dimethylnaphthalen-1-amine are not available, similar trends would be expected.

Parameter Typical Range for Aromatic Amines Influencing Factors
Quantum Yield (ΦF)0.1 - 0.9Solvent polarity, temperature, presence of quenchers
Fluorescence Lifetime (τ)1 - 10 nsMolecular structure, solvent viscosity

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For N,N-Dimethylnaphthalen-1-amine (C12H13N), the theoretical exact mass is 171.1048 g/mol . HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Compound Formula Theoretical Exact Mass (m/z)
N,N-Dimethylnaphthalen-1-amineC12H13N171.1048

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique provides valuable structural information. For N,N-Dimethylnaphthalen-1-amine, the protonated molecule [M+H]+ would have an m/z of 172.1126. In an MS/MS experiment, this ion would be fragmented to produce a characteristic pattern of product ions. Based on the NIST mass spectrum for N,N-Dimethyl-1-naphthylamine, prominent peaks are observed at m/z 171 (molecular ion), 170, and 128. nih.gov The fragmentation of related aromatic amines often involves the loss of small neutral molecules or radicals from the parent ion. For example, the peak at m/z 170 could correspond to the loss of a hydrogen atom, and the peak at m/z 128 could result from the loss of the dimethylamino group followed by rearrangement. A plausible fragmentation pathway would involve the cleavage of the C-N bond and subsequent rearrangements of the naphthalene core.

Precursor Ion (m/z) Proposed Product Ion (m/z) Plausible Neutral Loss
172.1126 ([M+H]+)171.1048H
172.1126 ([M+H]+)128.0626C2H6N (Dimethylamine)

Based on a comprehensive search of available scientific literature, there is currently no specific published data for the advanced spectroscopic and crystallographic characterization of the compound This compound corresponding to the requested sections.

Detailed experimental findings regarding the use of hyphenated techniques like LC-MS for its purity and mixture analysis, or single-crystal X-ray diffraction for its solid-state structure determination, are not present in the accessible scientific domain. Similarly, information on co-crystal and salt form structural analysis for this specific molecule could not be retrieved.

Therefore, it is not possible to generate the requested article sections with scientifically accurate and verifiable data at this time. The principles of scientific accuracy and adherence to factual reporting prevent the creation of content based on speculation or data from analogous but distinct chemical compounds.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Theory

The study of a molecule's electronic structure provides fundamental insights into its stability, reactivity, and physical properties. Computational methods are essential tools for these investigations.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to calculate ground-state properties of molecules by modeling the electron density. DFT calculations have been performed on a variety of substituted naphthalene (B1677914) compounds to understand their structural and electronic characteristics. researchgate.netnih.gov However, specific DFT data for 2,4-Dimethylnaphthalen-1-amine is not present in the available literature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This analysis would identify key bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of the methyl and amine groups relative to the naphthalene ring to identify the global energy minimum. While this analysis has been performed for other naphthalene derivatives researchgate.net, no such study was found for this compound.

HOMO-LUMO Energy Gaps and Charge Transfer Character

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity and the possibility of intramolecular charge transfer. Calculations of the HOMO-LUMO gap have been reported for related molecules like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide and 1-(6-amino-5-nitronaphthalen-2-yl)ethanone nih.govnih.gov, but not for this compound.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule. edu.krd It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). MESP analyses have been conducted on compounds such as N,N-Dimethyl-8-nitro-napthaleneamine researchgate.net, but specific MESP maps for this compound are not available.

Ab Initio and Semi-Empirical Methods for Higher Accuracy

For more precise electronic structure calculations, ab initio and semi-empirical methods can be employed.

Ab initio methods compute solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. researchgate.net They offer a pathway to very high accuracy but are computationally expensive, limiting their use to smaller systems.

Semi-empirical methods are based on the same fundamental framework as ab initio Hartree-Fock theory but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov This makes them significantly faster and suitable for very large molecules, though their accuracy depends on the molecule being similar to those used for parametrization. nih.gov

No specific studies employing these methods to achieve higher-accuracy calculations for this compound were identified in the literature search.

Reaction Mechanism and Pathway Modeling

Computational modeling is a critical tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. This type of analysis could be used to predict the reactivity of this compound in various chemical transformations, such as electrophilic aromatic substitution or oxidation. While reaction pathways for the formation of naphthalene or the consumption of 1-methylnaphthalene (B46632) have been modeled kaust.edu.sanih.gov, specific research modeling the reaction mechanisms of this compound is currently unavailable.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction requires identifying the reactants, products, and the transition state (TS) that connects them on the potential energy surface (PES). The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction pathway. missouri.edu Computational methods are employed to locate this specific geometry.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC is defined as the mass-weighted steepest descent path from the transition state down to the local energy minima of the reactants and products. missouri.eduscm.com This analysis confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed view of the geometric changes the molecule undergoes during the transformation. faccts.deq-chem.com The calculation of an IRC path involves a series of small steps along the steepest-descent path, generating a sequence of molecular geometries that trace the reaction pathway. scm.comq-chem.com This method is a cornerstone for the theoretical analysis and prediction of chemical reaction mechanisms. missouri.edu

For a reaction involving this compound, such as electrophilic aromatic substitution, computational chemists would first propose a mechanism and calculate the geometry and energy of the transition state. An IRC calculation would then follow the energy path downhill in both the forward and reverse directions, ideally leading to the product and reactant, respectively, thus validating the proposed mechanistic step. faccts.de

Energy Profiles of Chemical Transformations

For this compound, computational methods like Density Functional Theory (DFT) can be used to calculate the energies of all species involved in a transformation. For example, in a hypothetical reaction, the energies of the starting amine, any intermediates, the transition state, and the final product would be computed to construct the energy profile. This allows for a quantitative understanding of the reaction's feasibility and speed. For instance, theoretical studies on the oxidation of naphthalene initiated by an OH radical have successfully used DFT methods (like M06-2X) to map out the relative energy profiles of intermediates and transition states, providing insight into the preferred reaction pathways. researchgate.net

SpeciesDescriptionRelative Energy (kcal/mol) - Illustrative
R Reactants (e.g., this compound + Electrophile)0.0
TS1 First Transition State+15.5
Int Reaction Intermediate (e.g., Sigma Complex)+5.2
TS2 Second Transition State+8.7
P Products-10.3

Note: The data in this table is illustrative for a generic two-step reaction involving an aromatic amine and does not represent experimentally validated values for this compound. It serves to demonstrate the type of output generated from energy profile calculations.

Computational Prediction of Regioselectivity

Regioselectivity describes the preference for bond-making or breaking in one direction over all other possible directions. In the case of electrophilic aromatic substitution on this compound, an incoming electrophile could attack several different positions on the aromatic rings. The amino group (-NH₂) is a powerful activating, ortho- and para-directing group, while the methyl groups (-CH₃) are also activating and ortho-, para-directing. The interplay of these groups determines the most likely site of substitution.

Computational methods can predict regioselectivity with high accuracy. A common approach involves calculating the relative energies of the possible reaction intermediates (sigma complexes or Wheland intermediates) formed by the electrophile's attack at each potential site. The intermediate with the lowest energy corresponds to the most stable transition state leading to its formation, and thus indicates the major product. d-nb.info Another rapid and reliable method, implemented in tools like RegioSQM, predicts regioselectivity by calculating the proton affinities of all aromatic carbon atoms; the position with the highest proton affinity is identified as the most nucleophilic center and thus the most likely site of attack. chemrxiv.orgnih.gov These computational approaches have shown high success rates (over 90%) in predicting the outcomes of electrophilic aromatic substitution reactions. chemrxiv.orgsemanticscholar.org

For this compound, the directing effects of the amine group would strongly favor substitution at positions C5 and C7 on the unsubstituted ring. A computational analysis would calculate the energy of the intermediates for attack at all available positions, with the expectation that the intermediates for C5 and C7 attack would be the lowest in energy, thus predicting the major products.

Spectroscopic Property Prediction

Simulated NMR Spectra and Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Computational chemistry can simulate ¹H and ¹³C NMR spectra by calculating the magnetic shielding tensors for each nucleus. The chemical shift of a nucleus is determined by its local electronic environment. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard for predicting NMR chemical shifts with considerable accuracy. nih.gov

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H ~4.5-5.5-
C1 -~140-145
C2 -~120-125
C3 ~7.0-7.2~125-130
C4 -~130-135
C5 ~7.8-8.0~124-128
C6 ~7.3-7.5~125-129
C7 ~7.3-7.5~122-126
C8 ~7.9-8.1~126-130
2-CH₃ ~2.3-2.5~18-22
4-CH₃ ~2.4-2.6~19-23

Note: This table presents estimated chemical shift ranges for this compound based on typical values for substituted naphthalenes. Actual values would be refined by specific DFT calculations.

Vibrational Frequency Calculations for IR and Raman Assignments

Infrared (IR) and Raman spectroscopy are used to identify molecular functional groups and probe molecular structure by measuring vibrational frequencies. DFT calculations are highly effective at predicting the vibrational spectra of molecules. Following a geometry optimization, a frequency calculation yields a set of normal modes and their corresponding frequencies and intensities. openscienceonline.com These calculated frequencies, though often systematically overestimated, can be scaled by an empirical factor to achieve excellent agreement with experimental data. researchgate.net

For this compound, a DFT calculation (e.g., using the B3LYP functional with a 6-311+G** basis set) would predict the frequencies for all 81 normal modes of vibration. openscienceonline.com The analysis would allow for the unambiguous assignment of observed IR and Raman bands to specific molecular motions, such as N-H stretching, C-N stretching, aromatic C-H bending, and methyl group rock/stretch vibrations. Such analyses have been successfully performed for related molecules like 1,5- and 2,6-dimethylnaphthalene, providing a detailed understanding of their vibrational spectra. openscienceonline.com

Vibrational ModePredicted Frequency (cm⁻¹) - ScaledDescription
N-H Stretch~3400-3500Stretching of the amine N-H bond
Aromatic C-H Stretch~3050-3150Stretching of C-H bonds on the naphthalene ring
Methyl C-H Stretch~2900-3000Asymmetric and symmetric stretching of C-H in CH₃ groups
C=C Aromatic Stretch~1580-1620Stretching of carbon-carbon bonds within the aromatic rings
N-H Bend~1550-1600Bending (scissoring) motion of the -NH₂ group
C-N Stretch~1250-1350Stretching of the C1-N bond
Aromatic C-H Bend~750-900Out-of-plane bending of aromatic C-H bonds

Note: The data represents typical frequency ranges for the specified vibrational modes in aromatic amines and serves as an illustration of the results from a computational vibrational analysis.

UV-Vis Absorption and Fluorescence Emission Wavelength Prediction

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital (like the HOMO) to a higher-energy unoccupied orbital (like the LUMO). Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra of molecules. mdpi.com TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. strath.ac.uk

For this compound, TD-DFT calculations would predict the energies of the π-π* electronic transitions characteristic of the naphthalene aromatic system. The presence of the electron-donating amino and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. Similarly, computational methods can be used to predict fluorescence emission by optimizing the geometry of the first excited state and calculating the energy difference back to the ground state.

TransitionPredicted λ_max (nm)Oscillator Strength (f)Description
S₀ → S₁~340-360> 0.1HOMO → LUMO (π-π)
S₀ → S₂~280-300> 0.5HOMO-1 → LUMO or HOMO → LUMO+1 (π-π)

Note: This table provides an illustrative prediction for the primary electronic transitions of this compound based on TD-DFT principles and data for similar aromatic amines. Specific values require dedicated calculations.

Intermolecular Interactions and Molecular Recognition

Detailed theoretical and computational investigations into the specific intermolecular interactions and molecular recognition capabilities of this compound are not extensively available in the public domain. However, based on the structural features of the molecule—a naphthalene core, an amine group, and two methyl groups—we can infer the types of interactions it is likely to participate in. The aminonaphthalene scaffold provides sites for hydrogen bonding, π-stacking, and van der Waals forces, which are crucial in determining its crystal packing, solubility, and interactions with other molecules.

Hydrogen Bonding Network Analysis

The primary amine group (-NH2) in this compound can act as both a hydrogen bond donor and acceptor. Computational analysis of similar aromatic amines often involves identifying potential hydrogen bond donors and acceptors and calculating the geometric parameters (distance and angle) of these bonds. In a condensed phase or in the presence of suitable solvents, the amine group can form hydrogen bonds with electronegative atoms like oxygen or nitrogen.

A systematic analysis of the hydrogen bond network would involve quantum chemical calculations to determine the strength and nature of these bonds. Techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis could elucidate the electron density distribution and the extent of charge transfer in these interactions. While specific studies on this compound are lacking, research on related aminonaphthalene compounds highlights the importance of N-H···O and N-H···N hydrogen bonds in their supramolecular assemblies.

π-Stacking and Van der Waals Interactions

The extended aromatic system of the naphthalene core in this compound makes it a prime candidate for π-stacking interactions. These non-covalent interactions are fundamental in the organization of aromatic molecules in crystals and biological systems. Theoretical studies on naphthalene derivatives often reveal parallel-displaced or T-shaped π-stacking arrangements. The interaction energy of these configurations can be calculated using high-level quantum chemistry methods.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide valuable insights into the dynamic behavior of this compound at material interfaces. For instance, simulations could model the interaction of this compound with a solid surface or at a liquid-liquid interface. Such simulations would rely on accurate force fields to describe the intra- and intermolecular potentials. By analyzing the trajectories from MD simulations, one could determine the preferred orientation of the molecule at an interface, the formation and lifetime of intermolecular interactions, and the diffusion characteristics. This information is particularly relevant for applications in materials science, such as in the design of organic electronic devices or functionalized surfaces. However, to date, no specific molecular dynamics simulation studies on this compound at material interfaces have been reported in the literature.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The investigation of non-linear optical (NLO) properties of organic molecules is a field of significant interest due to their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and hyperpolarizability (β).

Theoretical evaluation of the NLO properties of this compound would involve quantum chemical calculations, typically using Density Functional Theory (DFT). The presence of the electron-donating amine group and the π-conjugated naphthalene system suggests that this molecule could exhibit NLO properties. The general principle for designing NLO molecules is to have a π-system connecting electron donor and acceptor groups, which facilitates intramolecular charge transfer upon excitation by an electric field.

A computational study would calculate the components of the polarizability and the first hyperpolarizability tensors. The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of the second-order NLO response. Theoretical studies on similar donor-π-acceptor systems have shown that the nature and position of the donor and acceptor groups, as well as the nature of the π-conjugated bridge, significantly influence the NLO properties. While specific theoretical evaluations of the NLO properties for this compound are not available, related research on other naphthalene derivatives provides a framework for how such an investigation would be conducted. ipme.ru

To illustrate the type of data generated in such studies, the table below presents hypothetical calculated NLO properties for this compound, based on typical values for similar aromatic amines.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Value
Polarizability (α)Value
First Hyperpolarizability (β)Value
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Applications in Advanced Chemical and Material Science

Role as Ligands in Catalysis

The unique electronic and steric properties of 2,4-Dimethylnaphthalen-1-amine, characterized by the electron-rich naphthalene (B1677914) core and the strategically positioned methyl groups, make it an intriguing candidate for ligand design in catalysis. The amino group serves as a primary coordination site for metal centers, while the methyl substituents can influence the ligand's steric bulk, solubility, and electronic-donating ability, thereby modulating the catalytic activity and selectivity of the resulting metal complexes.

Transition Metal-Catalyzed Organic Reactions

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds. In this context, derivatives of 1-naphthylamine (B1663977) have been successfully employed as directing groups to control the regioselectivity of these transformations. For instance, the amination of 1-naphthylamine derivatives at the C4 position has been achieved using silver(I) catalysis, where a picolinamide (B142947) directing group facilitates the reaction. mdpi.com Although specific studies on this compound are not prevalent, its inherent structure suggests it could participate in similar C-H activation strategies. The amino group could coordinate to a metal center, directing the functionalization to a specific C-H bond on the naphthalene ring or a substrate. The methyl groups at the 2 and 4 positions would likely influence the regioselectivity of such reactions by sterically hindering adjacent positions and potentially favoring functionalization at more accessible sites.

Research on other substituted naphthylamides has demonstrated the feasibility of copper-catalyzed remote para-C–H functionalization, leading to the formation of C–O, C–Br, C–I, C–C, and C–N bonds. researchgate.net These studies highlight the potential for designing catalytic systems where ligands derived from this compound could facilitate selective C-H functionalization.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. While direct applications of this compound in this area are not widely reported, the broader class of naphthylamine derivatives has been utilized in the synthesis of complex molecules via cross-coupling strategies. For example, palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold have been employed to synthesize novel compounds with potential biological activity. nih.gov

Ligands derived from bulky amines play a crucial role in enhancing the catalytic activity of palladium complexes, promoting oxidative addition and reductive elimination steps. The steric hindrance provided by the dimethyl-substituted naphthalene backbone of this compound could be advantageous in stabilizing the active catalytic species and facilitating challenging cross-coupling reactions.

Table 1: Potential Influence of this compound Structural Features on Catalysis

Structural FeaturePotential Catalytic Influence
Naphthalene Core Electron-rich aromatic system can influence the electronic properties of the metal center.
Amino Group Primary coordination site for transition metals.
Methyl Groups (C2, C4) Provide steric bulk, influencing regioselectivity and catalyst stability.

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. This is often achieved through asymmetric catalysis, where a chiral catalyst selectively produces one enantiomer of a product. Chiral ligands derived from various amine backbones are central to the design of effective asymmetric catalysts.

While there is no specific literature on chiral derivatives of this compound for asymmetric catalysis, the principles of chiral ligand design suggest its potential. Introduction of a chiral center, for instance, by functionalizing one of the methyl groups or by synthesizing a chiral derivative of the amine itself, could lead to novel ligands for stereocontrolled reactions. The rigid naphthalene backbone is a desirable feature in chiral ligand design as it can effectively translate chiral information to the catalytic center. The development of chiral aldehyde catalysts derived from BINOL has proven effective in the asymmetric functionalization of amino acid derivatives, showcasing the utility of naphthyl-based scaffolds in stereoselective transformations. nih.govresearchgate.net

Late transition metal catalysts, particularly those of nickel and palladium, are of significant interest for olefin polymerization due to their tolerance to functional groups. The performance of these catalysts is heavily influenced by the steric and electronic properties of the ancillary ligands. Bulky ligands are known to suppress chain transfer reactions, leading to polymers with higher molecular weights.

Research has shown that late transition metal catalysts derived from bulky 8-arylnaphthylamines are effective for ethylene (B1197577) polymerization, producing high molecular weight polyethylene. mdpi.com The steric hindrance provided by the 8-aryl substituent is crucial for the catalyst's performance. Similarly, the 2,4-dimethyl substitution pattern in this compound introduces significant steric bulk around the amino-coordination site. This suggests that complexes of this ligand could be effective catalysts for olefin polymerization, potentially leading to polymers with desirable properties. The use of sterically demanding phosphine-sulfonate ligands in palladium-catalyzed ethylene polymerization further underscores the importance of bulky ligand architectures in achieving high catalytic activity and producing high molecular weight polymers. rsc.org

Organocatalysis and Acid/Base Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. Chiral amines and their derivatives are prominent organocatalysts, capable of activating substrates through the formation of enamines or iminium ions.

While there are no specific reports on the use of this compound as an organocatalyst, its basic amino group suggests potential for use in acid/base catalysis. Furthermore, if resolved into its enantiomers (in a chiral, non-racemic form), it could potentially be employed in asymmetric organocatalysis. The bulky naphthalene framework could influence the stereochemical outcome of reactions. For instance, chiral primary amine catalysts have been shown to be effective in asymmetric Mannich reactions. The field of organocatalysis is diverse, with catalysts designed for a wide array of transformations, and hindered amine structures can offer unique reactivity and selectivity.

Chemical Synthesis Intermediate for Value-Added Chemicals

Precursor in Dyestuff Chemistry:No specific data was found.

Therefore, the generation of the requested article with detailed research findings and data tables for "this compound" is not feasible based on the currently accessible information.

Building Block for Complex Organic Synthesis

There is no specific information available in the reviewed scientific literature detailing the use of this compound as a dedicated building block for complex organic synthesis.

Analytical Reagent Applications

No specific applications of this compound as an analytical reagent have been documented in the available research.

Derivatization Agent for Chromatography (HPLC, GC)

There are no published methods that identify or utilize this compound as a derivatization agent for enhancing the detection or separation of analytes in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.